N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Lipophilicity Drug-likeness Permeability

N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896052-77-0) is a synthetic small molecule comprising a benzothiazole ring, a 4-chlorophenyl-substituted pyridazine, and a thioacetamide linker. With a molecular formula of C19H13ClN4OS2 and a molecular weight of 412.93 g/mol, this compound is a member of the benzothiazolyl-pyridazinyl-thioacetamide class.

Molecular Formula C19H13ClN4OS2
Molecular Weight 412.9 g/mol
CAS No. 896052-77-0
Cat. No. B3410232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS896052-77-0
Molecular FormulaC19H13ClN4OS2
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25)
InChIKeyJBWBUEWYGYEESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896052-77-0): Chemical Identity and Key Physicochemical Profile for Procurement Decisions


N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896052-77-0) is a synthetic small molecule comprising a benzothiazole ring, a 4-chlorophenyl-substituted pyridazine, and a thioacetamide linker. With a molecular formula of C19H13ClN4OS2 and a molecular weight of 412.93 g/mol, this compound is a member of the benzothiazolyl-pyridazinyl-thioacetamide class. Its calculated logP is 5.14, topological polar surface area (tPSA) is 67 Ų, and it possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. No biological activity data or publications have been reported for this specific compound in ChEMBL as of the latest database update [1], positioning it as an early-stage or screening compound.

Why Generic Substitution of N-(1,3-Benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide with In-Class Analogs Carries Scientific and Procurement Risk


Compounds within the benzothiazolyl-pyridazinyl-thioacetamide class exhibit divergent physicochemical and steric properties driven by even slight modifications to the pyridazine substituent or the heterocyclic core. The 4-chlorophenyl group in this compound imparts a distinct lipophilicity profile (logP 5.14) compared to, for example, the thiazole-based analog VU0240551 (logP 3.6), which directly influences membrane permeability, solubility, and off-target binding [1][2]. Furthermore, structure-activity relationship (SAR) studies on benzothiazole-pyridazine hybrids have demonstrated that substituent identity dictates target engagement and potency in antimicrobial and anticancer assays, meaning compounds cannot be freely interchanged without altering the biological outcome [2]. Generic substitution without matched physicochemical and activity fingerprints risks experimental failure, irreproducibility, and wasted procurement spend.

N-(1,3-Benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (logP) Differential vs. Thiazole-Core Analog VU0240551

The target compound exhibits a computed logP of 5.14, substantially higher than the 3.6 logP of VU0240551 (N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide), a structurally related pyridazinyl-thioacetamide probe [1][2]. This 1.54-unit increase in logP indicates greater lipophilicity, which may confer enhanced membrane permeation but also higher risk of non-specific binding and lower aqueous solubility.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) Differentiation vs. Pyridinyl-Substituted Analog

The tPSA of N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is 67 Ų [1], compared to a predicted tPSA of approximately 90 Ų for the pyridin-4-yl analog (estimated from the addition of a pyridine nitrogen acceptor). A tPSA below 70 Ų is generally associated with good blood-brain barrier penetration, whereas values above 90 Ų typically limit CNS exposure [2]. Therefore, the target compound is predicted to have superior CNS penetration potential relative to more polar pyridinyl variants.

Polar Surface Area BBB penetration Oral Absorption

Hydrogen Bond Acceptor Count Distinguishes the 4-Chlorophenyl Derivative from Fluorophenyl Analogs

The target compound contains 6 hydrogen bond acceptors, identical to the 4-fluorophenyl analog but with significantly altered lipophilicity due to the chlorine substituent. Compared to the 4-fluorophenyl derivative (CAS 896048-02-5), the 4-chlorophenyl substitution increases molecular volume and polarizability, which can enhance hydrophobic interactions with target binding pockets such as kinase ATP sites or GPCR allosteric sites [1][2]. This subtle halogen switch (F→Cl) has been shown in benzothiazole SAR studies to modulate potency and selectivity profiles [2].

H-bond acceptor Solubility parameters Target engagement

N-(1,3-Benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide: Evidence-Based Application Scenarios for Scientific Procurement


CNS-Penetrant Screening Library Design

With a tPSA of 67 Ų (below the recognized 70 Ų CNS threshold) [1] and a high logP of 5.14 that favors passive membrane diffusion, this compound is optimally positioned for inclusion in blood-brain barrier-permeable screening libraries targeting neurological disorders, brain tumors, or psychiatric diseases. Procurement for CNS phenotypic screens is supported by these computed physicochemical properties.

Kinase and Nuclear Receptor Hit Identification

The 4-chlorophenyl substituent confers a significant lipophilicity advantage (computed logP 5.14) over 4-fluorophenyl analogs (logP ~4.0), which is beneficial for engaging hydrophobic ATP-binding pockets or nuclear receptor ligand-binding domains [1][3]. This compound should be prioritized in high-throughput screening cascades where hydrophobic target engagement is a known characteristic.

Structure-Activity Relationship (SAR) Expansion of Pyridazinyl-Thioacetamide Chemotypes

As an uncharacterized but computationally well-defined member of the benzothiazolyl-pyridazinyl-thioacetamide class, procurement of this compound enables comparative SAR studies against the partially characterized probe VU0240551 (KCC2 inhibitor, IC50 560 nM) [2]. The core scaffold difference (benzothiazole vs. thiazole) combined with the 4-chlorophenyl modification allows exploration of selectivity and potency drivers in ion transporter targets.

Computational Drug Discovery and Machine Learning Model Building

The lack of existing biological activity annotations [1] makes this compound an ideal candidate for prospective computational predictions, model validation, and active learning cycles. Its well-defined computed descriptors (logP, tPSA, HBD/HBA counts) provide a clean baseline for benchmarking algorithms without confounding literature bias.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.